TCO-PEG6-NHS ester

Receptor binding affinity Linker length optimization IC50 functional assay

TCO-PEG6-NHS ester is a heterobifunctional crosslinker used in bioorthogonal chemistry, combining a trans-cyclooctene (TCO) moiety with an N-hydroxysuccinimide (NHS) activated ester linked by a hexaethylene glycol (PEG6) spacer. The TCO group undergoes inverse electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazines, a reaction characterized by second-order rate constants exceeding 800 M⁻¹s⁻¹ that proceeds without copper catalysis.

Molecular Formula C28H46N2O12
Molecular Weight 602.7 g/mol
Cat. No. B15543264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCO-PEG6-NHS ester
Molecular FormulaC28H46N2O12
Molecular Weight602.7 g/mol
Structural Identifiers
InChIInChI=1S/C28H46N2O12/c31-25-8-9-26(32)30(25)42-27(33)10-12-35-14-16-37-18-20-39-22-23-40-21-19-38-17-15-36-13-11-29-28(34)41-24-6-4-2-1-3-5-7-24/h1-2,24H,3-23H2,(H,29,34)/b2-1-
InChIKeyADJYXGBSZXWRNW-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

TCO-PEG6-NHS Ester for Bioorthogonal Conjugation: A Quantitative Procurement Guide for PEG-Length Selection in Click Chemistry


TCO-PEG6-NHS ester is a heterobifunctional crosslinker used in bioorthogonal chemistry, combining a trans-cyclooctene (TCO) moiety with an N-hydroxysuccinimide (NHS) activated ester linked by a hexaethylene glycol (PEG6) spacer. The TCO group undergoes inverse electron-demand Diels-Alder (IEDDA) cycloaddition with tetrazines, a reaction characterized by second-order rate constants exceeding 800 M⁻¹s⁻¹ that proceeds without copper catalysis [1]. The NHS ester enables stable covalent conjugation to primary amines at pH 7-9, while the PEG6 spacer provides a 264 g/mol hydrophilic extension that balances solubility enhancement with minimal steric burden [2].

Why Generic Substitution of TCO-PEG6-NHS Ester with Alternative PEG-Length Analogs Fails to Guarantee Equivalent Experimental Outcomes


Interchanging TCO-PEG6-NHS ester with analogs containing different PEG lengths—such as TCO-PEG4-NHS ester or TCO-PEG12-NHS ester—is not a benign substitution. PEG linker length directly modulates critical performance parameters including target binding affinity, aqueous solubility, in vivo clearance kinetics, and conjugation efficiency [1]. Systematic comparative studies demonstrate that PEG4 variants may preserve higher receptor binding affinity but at the cost of reduced hydrophilicity, while PEG12 variants offer enhanced solubility yet exhibit diminished potency due to excessive steric hindrance or altered biodistribution [2]. The PEG6 length occupies an empirically validated intermediate position where functional activity, solubility, and pharmacokinetic behavior converge toward practical optimality.

TCO-PEG6-NHS Ester Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons with PEG4 and PEG12 Analogs


PEG6 Linker Preserves Higher Antagonist Potency Compared to PEG12 While Maintaining Acceptable Affinity Relative to PEG4

In a head-to-head comparison of PEG linker lengths on CCK2/gastrin receptor antagonist activity, compounds functionalized with PEG4, PEG6, and PEG12 linkers were evaluated in a functional assay using A431-CCK2R cells in the presence of agonist gastrin-17. The PEG6-containing compound retained superior potency (IC50 = 4.11 nM) relative to the PEG12 variant (IC50 = 10.4 nM), while demonstrating only a modest reduction compared to the PEG4 variant (IC50 = 3.31 nM) [1].

Receptor binding affinity Linker length optimization IC50 functional assay

TCO-Tetrazine Reaction Kinetics with PEG6 Spacer Exceeds 800 M⁻¹s⁻¹, Surpassing Alternative Bioorthogonal Reactions for Low-Concentration Labeling

The TCO-tetrazine IEDDA reaction is widely characterized as one of the fastest bioorthogonal ligations available, with second-order rate constants exceeding 800 M⁻¹s⁻¹ under physiological conditions, unmatched by Staudinger ligation (10⁻³ M⁻¹s⁻¹) or copper-free azide-cyclooctyne click reactions (10⁻² to 1 M⁻¹s⁻¹) [1]. Within the TCO-tetrazine pair, reaction rate is influenced by TCO substituent and stereochemistry, with reaction rates described as [TCO > TCO*] and [axial > equatorial] .

Bioorthogonal click chemistry Reaction kinetics Second-order rate constant

TCO Functional Group Demonstrates Multi-Week Aqueous Stability at 4°C, Supporting Extended Reaction Workflows Not Possible with NHS Ester Hydrolysis Kinetics

The TCO moiety of TCO-PEG6-NHS ester demonstrates exceptional hydrolytic stability in aqueous buffered media, remaining functional for weeks at 4°C and pH 7.5, whereas the NHS ester group is susceptible to hydrolysis with half-lives of 4-5 hours at pH 7 and 10 minutes at pH 8 . In biological environments containing thiols, stability rankings invert with TCO* > TCO, though TCO remains sufficiently stable for most in vivo applications [1].

Aqueous stability Shelf-life Buffer compatibility

Trans-Cyclooctene Ring Strain (16.7 kcal/mol) Provides Thermodynamic Basis for IEDDA Reactivity Advantage Over Cis-Isomer and Less Strained Cyclooctynes

The exceptional IEDDA reaction kinetics of TCO-PEG6-NHS ester derive fundamentally from the high ring strain energy of the trans-cyclooctene moiety. trans-Cyclooctene exhibits a ring strain energy of 16.7 kcal/mol, substantially higher than its cis-isomer (7.4 kcal/mol), a difference of 9.3 kcal/mol that constitutes the thermodynamic driving force for rapid strain-promoted cycloaddition with tetrazines [1].

Ring strain energy Thermodynamic driving force IEDDA cycloaddition

TCO-PEG6-NHS Ester Application Scenarios: Evidence-Based Selection Criteria for Procurement Decisions


Site-Specific Antibody Conjugation for Antibody-Drug Conjugates (ADCs) Requiring Moderate PEG Spacer Length

The PEG6 spacer length is empirically suited for antibody-drug conjugate applications where linker length must balance conjugate stability with retained antigen-binding capacity. Functional data from PEG linker optimization studies demonstrate that PEG6 preserves higher target affinity (IC50 = 4.11 nM) compared to longer PEG12 linkers (IC50 = 10.4 nM), making TCO-PEG6-NHS ester preferable for ADC payload attachment when maintaining antibody binding competence is critical [1]. The aqueous stability of the TCO group post-conjugation (weeks at 4°C, pH 7.5) supports the multi-step purification and characterization workflows typical of ADC manufacturing .

PROTAC Linker Component Requiring Defined PEG6 Hydrophilic Spacer for Ternary Complex Formation

TCO-PEG6-NHS ester is specified as a PEG-based PROTAC linker where the monodisperse PEG6 spacer joins the target-binding ligand and E3 ligase-recruiting moiety [1]. The PEG6 length falls within the optimal range (PEG2-PEG6) established for PROTAC linkers, offering sufficient flexibility for ternary complex formation while avoiding the steric penalties associated with longer PEG chains that can impede protein-protein interactions . The ultrafast TCO-tetrazine IEDDA kinetics (k > 800 M⁻¹s⁻¹) further enable modular PROTAC assembly via bioorthogonal conjugation strategies [2].

Pretargeted PET/SPECT Imaging Requiring Controlled Biodistribution via PEG-Length-Dependent Clearance Modulation

In pretargeted imaging applications using TCO-modified targeting vectors followed by radiolabeled tetrazine probes, PEG linker length critically influences radioligand biodistribution and clearance kinetics. Studies demonstrate that longer PEG linkers accelerate tetrazine radioligand clearance from the peritoneal cavity, directly impacting tumor-to-background ratios and absorbed radiation doses [1]. TCO-PEG6-NHS ester provides an intermediate-length PEG spacer that can be selected based on empirically validated PEG-length-dependent clearance data to achieve desired imaging contrast and dosimetry profiles .

Low-Abundance Protein Labeling Under Copper-Sensitive Conditions Requiring Ultrafast Bioorthogonal Kinetics

TCO-PEG6-NHS ester is the reagent of choice for labeling primary amine-containing biomolecules present at nanomolar concentrations in copper-sensitive systems. The TCO-tetrazine IEDDA reaction proceeds with second-order rate constants exceeding 800 M⁻¹s⁻¹—>5 orders of magnitude faster than Staudinger ligation—enabling efficient conjugation at low micromolar reactant concentrations without the cytotoxicity associated with copper catalysts [1]. The PEG6 spacer enhances aqueous solubility of the TCO-labeled conjugate, minimizing aggregation during low-concentration labeling of aggregation-prone proteins .

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